molecular formula C20H21FN2O2 B267352 N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide

货号 B267352
分子量: 340.4 g/mol
InChI 键: ZMMPCDUMSLHKBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that selectively targets the T790M mutation, which is the main cause of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients.

作用机制

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide selectively targets the T790M mutation by irreversibly binding to the mutant EGFR, leading to inhibition of EGFR signaling and subsequent apoptosis of cancer cells. Unlike first-generation EGFR TKIs, which also inhibit wild-type EGFR, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has minimal activity against wild-type EGFR, resulting in fewer side effects.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has been shown to effectively inhibit the growth of NSCLC cells with the T790M mutation in vitro and in vivo. It has also been shown to have minimal activity against wild-type EGFR, resulting in fewer side effects compared to first-generation EGFR TKIs. In clinical trials, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has demonstrated significant anti-tumor activity in T790M-positive NSCLC patients, with manageable side effects.

实验室实验的优点和局限性

One advantage of using N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide in lab experiments is its high selectivity for the T790M mutation, which allows for accurate evaluation of the mutant EGFR signaling pathway. However, one limitation of using N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide is its irreversible binding to the mutant EGFR, which makes it difficult to study the reversible aspects of EGFR signaling.

未来方向

For N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide research include combination therapy with other targeted agents, such as immune checkpoint inhibitors, to improve treatment outcomes for NSCLC patients. Other future directions include the development of biomarkers to identify patients who are most likely to benefit from N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide treatment, as well as the optimization of dosing and treatment duration to minimize side effects and maximize treatment efficacy.

合成方法

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide involves a four-step process, starting from 2-fluoro-5-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using tin(II) chloride. The second step involves the protection of the amino group with tert-butoxycarbonyl (Boc) to obtain Boc-protected amine. The third step involves the reaction of the Boc-protected amine with 4-(1-azepanylcarbonyl)phenylboronic acid using palladium-catalyzed cross-coupling to obtain the intermediate compound. The final step involves the deprotection of the Boc group to obtain the final product, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide.

科学研究应用

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has been extensively studied in preclinical and clinical trials. It has shown promising results in the treatment of NSCLC patients with the T790M mutation. In a phase I clinical trial, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide demonstrated a response rate of 64% in T790M-positive NSCLC patients. In a phase II clinical trial, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide showed an objective response rate of 51% and a progression-free survival of 9.6 months in T790M-positive NSCLC patients who had progressed after previous EGFR TKI treatment.

属性

产品名称

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide

分子式

C20H21FN2O2

分子量

340.4 g/mol

IUPAC 名称

N-[4-(azepane-1-carbonyl)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C20H21FN2O2/c21-18-8-4-3-7-17(18)19(24)22-16-11-9-15(10-12-16)20(25)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24)

InChI 键

ZMMPCDUMSLHKBT-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

规范 SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。